Methyl 3-amino-2-methylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(3-6)5(7)8-2/h4H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGDNKQFNQZCLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Critical Role of Stability in the Application of Methyl 3-amino-2-methylpropanoate
An In-depth Technical Guide to the Stability and Storage of Methyl 3-amino-2-methylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This compound, a derivative of β-aminoisobutyric acid, is a bifunctional molecule featuring both a primary amine and a methyl ester.[1][2] This structure makes it a valuable building block in organic synthesis and medicinal chemistry, particularly in the construction of more complex molecular architectures.[1] As with any chemical intermediate destined for exacting applications such as drug development, a thorough understanding of its chemical stability is paramount. The integrity of the starting material directly impacts the quality, safety, and efficacy of the final product.
This guide provides a comprehensive technical overview of the factors influencing the stability of this compound. It is structured not as a simple datasheet, but as a practical and scientifically grounded resource for researchers. We will delve into the inherent chemical liabilities of its structure, predict the most probable degradation pathways, and provide actionable protocols for storage, handling, and the empirical determination of its stability profile in accordance with established regulatory principles.
Chemical Profile: Understanding the Structural Basis of Reactivity
The stability, or lack thereof, of this compound is dictated by its two primary functional groups: the methyl ester and the primary amine.
-
The Methyl Ester: This group is susceptible to nucleophilic attack, most commonly by water, leading to hydrolysis. This reaction can be catalyzed by both acid and base, making the compound's stability highly dependent on the pH of its environment.[3] The ester functionality is the most significant contributor to the compound's potential for degradation under common laboratory and storage conditions.
-
The Primary Amine: The amino group imparts a basic character to the molecule and can participate in various reactions. While generally more stable than the ester, it can be susceptible to oxidation and can react with atmospheric components like carbon dioxide. Its presence also influences the overall electronic nature of the molecule and its susceptibility to other reactions.
The interplay between these two groups, along with external environmental factors, defines the degradation profile of the molecule.
Anticipated Degradation Pathways: A Mechanistic Perspective
Understanding the likely chemical transformations that this compound may undergo is the first step in preventing them. Forced degradation studies, where the compound is exposed to stress conditions beyond its normal storage, are essential for elucidating these pathways.[4][5][6]
Hydrolytic Degradation
Hydrolysis is the most probable degradation pathway for this molecule. The reaction involves the cleavage of the ester bond by water to yield 3-amino-2-methylpropanoic acid and methanol. This process is significantly accelerated in the presence of acids or bases.[7][8][9]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. This reaction is generally irreversible.
Caption: Primary hydrolytic degradation of this compound.
Thermal Degradation
Elevated temperatures can provide the necessary activation energy for decomposition. For amino acids and their derivatives, thermal degradation can proceed through several pathways, including deamination and decarboxylation.[10][11] While direct decarboxylation of the ester is unlikely, thermal stress can accelerate hydrolysis and subsequent degradation of the resulting amino acid. An increase in temperature and heating duration generally promotes the degradation of amino acids.[10]
Common thermal degradation products of amino acids can include ammonia, carbon dioxide (from the carboxylic acid), and various cyclic compounds like piperazinediones through intermolecular condensation.[11][12][13]
Oxidative Degradation
The presence of oxidizing agents, or even atmospheric oxygen over long periods, can lead to degradation. The primary amine is a potential site for oxidation, which can lead to a variety of products including imines, oximes, or further cleavage of C-N bonds.
Photodegradation
Exposure to light, particularly in the UV range, can induce photochemical reactions.[14] While the core structure of this compound does not contain strong chromophores, photolytic degradation is still a possibility that must be investigated as per ICH Q1B guidelines.[15][16][17] This is a critical consideration for compounds stored in transparent containers.
Recommended Storage and Handling Protocols
Based on the chemical nature of this compound, the following storage and handling procedures are recommended to minimize degradation and ensure the long-term integrity of the material.
Storage Conditions
The primary goal is to mitigate exposure to moisture, high temperatures, light, and incompatible chemicals.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all potential degradation reactions, particularly hydrolysis and thermal decomposition. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidative degradation. |
| Container | Tightly sealed, amber glass vial or other light-protecting, non-reactive container. | Prevents ingress of moisture and air. Amber glass protects from photolytic degradation. |
| Humidity | Store in a desiccator or controlled low-humidity environment. | Minimizes exposure to water to prevent hydrolysis. |
| Incompatibilities | Store away from strong acids, strong bases, and oxidizing agents. | These substances can act as catalysts or reactants in degradation pathways. |
Handling Procedures
Proper handling is crucial to maintain the compound's purity.
-
Inert Atmosphere: When possible, handle the material under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.
-
Dispensing: Use clean, dry spatulas and glassware. After dispensing, promptly and securely reseal the container, purging with inert gas if possible.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
A Framework for Empirical Stability Assessment
While the above recommendations are based on sound chemical principles, the definitive stability profile of this compound must be determined experimentally. The following protocols, based on the International Council for Harmonisation (ICH) guidelines, provide a framework for conducting these studies.[18][19][20][21]
Part 1: Forced Degradation (Stress Testing)
The purpose of forced degradation is to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[4][22] A degradation of 5-20% is typically targeted.[22]
Caption: Workflow for conducting forced degradation studies.
Step-by-Step Protocol:
-
Prepare Solutions: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature. Monitor at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize before analysis.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature. Protect from light and analyze at set time points.
-
Thermal Degradation:
-
Solid State: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Solution State: Heat the solution of the compound at the same temperature.
-
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[15][16] A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating method (see Part 2).
Part 2: Stability-Indicating Analytical Method Development
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease of the active substance due to degradation and separate it from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique.[23]
General HPLC Method Parameters:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or formate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) due to the lack of a strong chromophore. Mass Spectrometry (MS) detection is highly recommended for identifying unknown degradation products.
-
Derivatization: If sensitivity is an issue, pre-column derivatization of the amino group with a fluorescent tag (e.g., dansyl chloride) or a UV-absorbing tag can be employed.[23]
The method is considered "stability-indicating" when it can resolve the parent peak from all degradation product peaks formed during the forced degradation studies.
Part 3: Long-Term and Accelerated Stability Studies
Once a stability-indicating method is in place, a formal stability study can be initiated to determine the re-test period or shelf life.[18][24]
Step-by-Step Protocol:
-
Batch Selection: Use at least three primary batches of this compound.
-
Container Closure System: Store the samples in the proposed commercial packaging or a container that simulates it.
-
Storage Conditions & Duration:
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Parameters to Test: At each time point, the samples should be tested for appearance, assay (purity), and degradation products using the validated stability-indicating method.
Conclusion
This compound is a molecule with inherent chemical liabilities, primarily its ester functionality, which makes it susceptible to hydrolysis. Its stability is also influenced by temperature, light, and the presence of oxidative conditions. Adherence to strict storage and handling protocols—specifically, storage at refrigerated temperatures in a dry, inert, and light-protected environment—is critical to preserving its integrity.
For professionals in research and drug development, a theoretical understanding of these principles is insufficient. This guide provides a robust framework for the empirical validation of the compound's stability profile through forced degradation and systematic long-term stability studies, aligned with international regulatory standards. By implementing these protocols, scientists can ensure the quality of their starting materials, leading to more reliable and reproducible downstream results.
References
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- Li, S., et al. (2023). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemical Engineering, 4(1), 16-35.
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- European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of New Drug Substances and Products.
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Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
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- Boaz, N. C., et al. (2005). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters, 7(16), 3493–3496.
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Shimadzu Corporation. (n.d.). HPLC Analysis of Amino Acids. Retrieved from [Link]
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- Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 176-184.
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- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.
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- Al-Ahdali, A. M., & El-Ajaily, M. M. (2014). Kinetics and mechanism of base hydrolysis of a-aminoacid esters catalysed by [pd(1,3-diamino-2-hydroxypropane)(H2O)2]2+ complex. Journal of the Serbian Chemical Society, 79(1), 31-39.
- European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products.
- CN105758970A. (2016).
- Occupational Safety and Health Administration. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL.
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Methodological & Application
Application Note: Asymmetric Hydrogenation for Chiral β-Amino Ester Synthesis
Introduction: The Significance of Chiral β-Amino Esters
Chiral β-amino esters are pivotal structural motifs found in a vast array of pharmaceuticals, natural products, and other biologically active compounds.[1][2] Their presence is critical to the therapeutic efficacy of drugs targeting a range of conditions, from cardiovascular diseases to viral infections. Consequently, the development of efficient and stereoselective methods for their synthesis is a paramount objective in medicinal and process chemistry. Among the various synthetic strategies, the direct catalytic asymmetric hydrogenation of β-enamino esters stands out as one of the most powerful and atom-economical approaches, offering a sustainable and "green" route to these valuable molecules with minimal waste generation.[1] This application note provides a comprehensive guide to the principles, catalysts, and protocols for the successful asymmetric hydrogenation of β-enamino esters.
Theoretical Background: Principles of Asymmetric Hydrogenation
Asymmetric hydrogenation is a process that introduces two hydrogen atoms across a double bond in a prochiral substrate, such as a β-enamino ester, to create a new stereocenter with a high degree of enantioselectivity.[1][3] This is achieved through the use of a chiral catalyst, typically a transition metal complexed with a chiral ligand. The catalyst creates a chiral environment that favors the formation of one enantiomer of the product over the other.
The choice of metal and ligand is crucial for achieving high enantioselectivity and catalytic activity.[3] Ruthenium, rhodium, and iridium are the most commonly employed metals, often in combination with atropisomeric biaryl phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives.[3][4][5] The rigidity and steric bulk of these ligands create a well-defined chiral pocket around the metal center, which effectively discriminates between the two prochiral faces of the substrate.
The mechanism of asymmetric hydrogenation can vary depending on the catalyst and substrate.[3][6] For Ru-BINAP catalyzed hydrogenations, a widely accepted mechanism involves the coordination of the substrate to the metal center, followed by the stepwise transfer of two hydrogen atoms. The stereochemical outcome is determined by the energetically favored transition state, where steric interactions between the substrate and the chiral ligand are minimized.[6][7]
Catalytic Systems for Asymmetric Hydrogenation of β-Enamino Esters
A variety of highly effective catalytic systems have been developed for the asymmetric hydrogenation of β-enamino esters. The selection of the optimal catalyst depends on the specific substrate, desired enantioselectivity, and process conditions.
| Catalyst System | Metal | Key Ligands | Typical Substrates | Noteworthy Features |
| Ru-BINAP & Derivatives | Ruthenium | BINAP, Tol-BINAP, Xyl-BINAP | Wide range of β-enamino esters | Well-established, high enantioselectivities, broad substrate scope.[3][8] |
| Rh-Diphosphine | Rhodium | Josiphos, TaniaPhos | Unprotected β-enamine phosphonates and esters | Effective for substrates with unprotected amine functionalities.[3][9] |
| Ir-Phosphine | Iridium | f-Binaphane, ZhaoPhos | Unprotected β-enamine esters, fluorinated β-enamino esters | High turnover numbers, excellent for challenging substrates.[10][11] |
| Pd-Diphosphine | Palladium | Ph-BPE | β-Fluoroalkyl β-amino acrylic esters | Effective for fluorinated substrates, often requires acidic additives.[12] |
Mechanism of Ru-BINAP Catalyzed Asymmetric Hydrogenation
The following diagram illustrates a generally accepted mechanism for the asymmetric hydrogenation of a β-enamino ester catalyzed by a Ru-BINAP complex.
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Troubleshooting & Optimization
Technical Support Center: Enantiomeric Excess of Chiral Methyl 3-amino-2-methylpropanoate
Welcome to the technical support resource for the analysis of Methyl 3-amino-2-methylpropanoate. This guide is designed for researchers, analytical chemists, and process development professionals who require robust and reliable methods for determining the enantiomeric excess (ee) of this critical chiral intermediate. Here, we move beyond simple protocols to provide in-depth, field-tested insights into method development, troubleshooting, and data interpretation, ensuring the integrity and accuracy of your results.
Introduction: The Importance of Chiral Purity
This compound is a chiral building block whose stereochemical purity is paramount in the synthesis of many active pharmaceutical ingredients (APIs). The biological activity, efficacy, and safety profile of a final drug product can be critically dependent on the enantiomeric composition of its precursors. Consequently, the accurate determination of enantiomeric excess is not merely an analytical task but a foundational requirement for quality control and regulatory compliance. This guide addresses the most common and powerful techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric excess determination due to its high sensitivity, accuracy, and broad applicability.[1] The core principle involves differential interaction of the enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times and, thus, separation.
Core Question: How do I develop an HPLC method to determine the ee of this compound?
There are two primary strategies: direct separation on a chiral column or indirect separation on a standard achiral column after derivatization.
Strategy 1: Direct Enantioseparation (Recommended First Approach)
This method is preferred for its simplicity, as it avoids additional sample preparation steps that could introduce errors. The key is selecting an appropriate Chiral Stationary Phase (CSP). For a polar, amino-functionalized compound like this compound, macrocyclic glycopeptide and polysaccharide-based CSPs are excellent starting points.[2][3]
Experimental Protocol: Direct Separation
-
Column Selection: Begin screening with a polysaccharide-based column (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) and a macrocyclic glycopeptide column (e.g., Teicoplanin-based).[3][4]
-
Mobile Phase Preparation:
-
Normal Phase (NP): Start with a mixture of Hexane and a polar alcohol like Ethanol or Isopropanol (e.g., 90:10 v/v Hexane:EtOH). Add a small amount of an amine modifier (e.g., 0.1% Diethylamine, DEA) to improve peak shape for the basic amine analyte.
-
Reversed Phase (RP): Use an aqueous buffer (e.g., 20 mM Ammonium Acetate) and an organic modifier like Methanol or Acetonitrile.[4]
-
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a low wavelength (e.g., 200-210 nm) due to the lack of a strong chromophore.[5]
-
Injection Volume: 5-10 µL
-
-
Analysis & Optimization:
-
Inject a racemic standard of this compound.
-
If no separation is observed, systematically vary the mobile phase composition (e.g., change the alcohol percentage in NP or the organic modifier percentage in RP).
-
If partial separation is achieved, optimize the resolution by making smaller adjustments to the mobile phase and/or column temperature. Lowering the temperature often improves chiral resolution but increases analysis time.
-
Strategy 2: Indirect Enantioseparation via Derivatization
This approach is useful if a suitable chiral column is not available or if detection sensitivity needs to be enhanced. The amine group of the analyte is reacted with a Chiral Derivatizing Agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[6]
Experimental Protocol: Indirect Separation
-
Reagent Selection: Choose a CDA that reacts quickly and completely with primary amines. Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) or isothiocyanate-based reagents are excellent choices.[7][8]
-
Derivatization Reaction:
-
Dissolve a known amount of the analyte in a suitable solvent (e.g., acetone/water).
-
Add a bicarbonate buffer to maintain a basic pH (~8-9).
-
Add a solution of the CDA (e.g., Marfey's reagent in acetone) in slight molar excess.
-
Heat the mixture gently (e.g., 40-50 °C) for approximately 1 hour.
-
Quench the reaction by adding a small amount of acid (e.g., HCl).
-
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% Trifluoroacetic Acid or Formic Acid) and Acetonitrile is typical.
-
Detection: The dinitrophenyl group from Marfey's reagent provides a strong UV chromophore around 340 nm, significantly improving detection limits.
-
Troubleshooting & FAQs: Chiral HPLC
-
Q: I'm not getting baseline separation between the enantiomers. What are my options?
-
A: First, systematically adjust the mobile phase. In normal phase, try changing the alcohol modifier (e.g., from isopropanol to ethanol) or its percentage. In reversed phase, alter the organic modifier percentage.[4] Second, reduce the column temperature in 5 °C increments; this often enhances the energetic difference in interactions between the enantiomers and the CSP, improving resolution. Lastly, decrease the flow rate (e.g., from 1.0 to 0.5 mL/min) to increase the number of theoretical plates and allow more time for interactions to occur.
-
-
Q: My peaks are broad and tailing. What is the cause?
-
A: This is a classic sign of undesirable secondary ionic interactions between your basic amine analyte and residual acidic silanols on the silica-based CSP. The solution is to add a competing base to the mobile phase. For normal phase, 0.1-0.2% diethylamine (DEA) or triethylamine (TEA) is effective. For reversed phase, ensure your buffer pH is appropriate to control the ionization state of the analyte.
-
-
Q: I ran a highly concentrated sample, and now my resolution is gone for subsequent injections. What happened?
-
A: You are likely experiencing "column memory effect," where modifiers or the analyte itself from a previous injection persist on the CSP and interfere with the current separation.[9] Chiral separations can be very sensitive to the history of the column.[9] Solution: Dedicate a specific chiral column to a single method whenever possible. If not feasible, implement a rigorous column flushing protocol with a strong solvent (e.g., 100% ethanol or isopropanol) between different projects or after analyzing high-concentration samples.
-
-
Q: How do I properly validate this ee method?
-
A: Method validation demonstrates that the procedure is suitable for its intended purpose.[10] According to ICH Q2(R1) guidelines, for a quantitative impurity test (where one enantiomer is the impurity in the other), you must validate for Specificity, Linearity, Range, Accuracy, Precision, and Limit of Quantification (LOQ).[5][10]
-
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | Ensure separation of enantiomers from each other and any other impurities. | Baseline resolution > 1.5. Peak purity analysis. |
| Limit of Quantification (LOQ) | Lowest amount of the minor enantiomer that can be quantified reliably. | Signal-to-Noise ratio ≥ 10. |
| Linearity & Range | Proportional relationship between concentration and detector response. | Correlation coefficient (r²) > 0.99 over a range (e.g., LOQ to 1.0% of the major enantiomer). |
| Accuracy | Closeness of test results to the true value. | % Recovery of spiked samples typically within 90-110%. |
| Precision | Agreement between a series of measurements. | Repeatability (RSD) ≤ 5% at the limit level. |
Section 2: Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique known for its exceptional resolving power. However, it requires analytes to be volatile and thermally stable, which necessitates derivatization for most amino acid esters.[11]
Core Question: When and how should I use Chiral GC for this compound?
Use Chiral GC when very high resolution is needed or when interfacing with a Mass Spectrometer (MS) for definitive identification is required. The process always involves a derivatization step to increase volatility.
Experimental Protocol: Derivatization and GC Analysis
This protocol uses an alkyl chloroformate, a common and effective derivatizing agent for amino acids.[12]
-
Derivatization Reagent: Heptafluorobutyl chloroformate (HFBCF).
-
Procedure:
-
To an aqueous solution of your sample, add a suitable buffer and an organic solvent (e.g., hexane).
-
Add the HFBCF reagent and vortex vigorously. The derivatization occurs rapidly at the aqueous-organic interface.[12]
-
The volatile derivative is extracted into the organic layer.
-
Carefully transfer the organic layer to an autosampler vial for analysis.
-
-
GC Instrument Setup:
-
Column: A chiral capillary column such as Chirasil-L-Val or a cyclodextrin-based phase (e.g., Rt-βDEX).[12][13]
-
Carrier Gas: Helium or Hydrogen.
-
Inlet: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of ~220 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C or a Mass Spectrometer.
-
Troubleshooting & FAQs: Chiral GC
-
Q: My derivatization seems inconsistent, leading to variable results. What should I check?
-
A: The most common culprit is moisture. Alkyl chloroformates and other acylating agents are highly sensitive to water, which will consume the reagent and lead to incomplete reactions. Ensure all glassware is oven-dried and use anhydrous solvents. Also, verify the purity and age of your derivatizing agent.
-
-
Q: Could the derivatization process itself be causing racemization?
-
A: It is a valid concern. While many modern derivatization methods are designed to be mild, it's a possibility that should be verified. Test for this: Procure or synthesize an enantiomerically pure standard of your analyte. Subject it to the exact same derivatization and analysis protocol. The resulting chromatogram should show only one peak. The appearance of the other enantiomer indicates that the method is inducing racemization and must be modified (e.g., by using milder reaction conditions).
-
Section 3: NMR Spectroscopy
NMR spectroscopy offers a distinct method for ee determination that does not require chromatographic separation. The principle relies on making the enantiomers chemically distinguishable (diastereotopic) by introducing another chiral molecule.[14]
Core Question: How can I use ¹H or ¹⁹F NMR to determine enantiomeric excess?
This is achieved by converting the enantiomeric mixture into a diastereomeric mixture using a Chiral Derivatizing Agent (CDA) or by creating transient diastereomeric complexes with a Chiral Solvating Agent (CSA).[15][16]
Strategy 1: Using a Chiral Derivatizing Agent (e.g., Mosher's Acid)
Reacting the amine with an enantiomerically pure CDA like (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride) forms stable diastereomeric amides.[17] The protons (or other nuclei) in these diastereomers are in different chemical environments and will have different chemical shifts.
Experimental Protocol: NMR with Mosher's Acid
-
Reaction: In an NMR tube, dissolve the analyte in a dry deuterated solvent (e.g., CDCl₃). Add a small amount of a non-nucleophilic base (e.g., pyridine).
-
Add a slight excess of enantiomerically pure (R)-MTPA-Cl. Let the reaction proceed to completion.
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Identify a well-resolved signal corresponding to a proton near the chiral center (e.g., the -OCH₃ or the -CH₂- group). You should see two distinct signals (or sets of signals) representing the two diastereomers.
-
Calculation: Carefully integrate both signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.
-
ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100
-
Strategy 2: Using a Chiral Solvating Agent (CSA)
CSAs form weak, transient complexes with the analyte. This method is non-destructive but may result in smaller chemical shift differences. For amines and alcohols, fluorine-containing CSAs coupled with ¹⁹F NMR can be highly effective.[18]
Troubleshooting & FAQs: NMR
-
Q: The signals for my diastereomers are overlapping. How can I resolve them?
-
A: First, ensure you are using a high-field NMR spectrometer (≥400 MHz). If overlap persists, try a different deuterated solvent, as solvent effects can be pronounced. Changing the temperature can also alter the conformation of the diastereomers and improve separation. Finally, consider a different CDA; sometimes a bulkier or electronically different agent will induce a larger chemical shift difference.
-
-
Q: How do I know my integration is accurate?
-
A: Accurate integration is critical. Ensure the chosen signals are fully resolved from other peaks and have a flat baseline on both sides. Use a long relaxation delay (D1) during acquisition (at least 5 times the longest T₁ relaxation time) to ensure all protons are fully relaxed before the next pulse, which is essential for quantitative accuracy.
-
-
Q: Why is it important that the derivatization reaction goes to 100% completion?
-
A: If the reaction does not go to completion, you risk kinetic resolution. This means one enantiomer might react slightly faster with the CDA than the other. If you stop the reaction early, the ratio of the diastereomeric products will not accurately reflect the initial enantiomeric ratio of your analyte, leading to a significant error in your ee calculation.
-
References
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). Journal of Chemical Education. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. [Link]
-
Chiral derivatizing agent. (n.d.). Wikipedia. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC - NIH. [Link]
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). PubMed. [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanamide. (2019). ResearchGate. [Link]
-
This compound hydrochloride. (n.d.). PubChem. [Link]
-
TIC GC/MS chromatogram of the chiral amino acid analysis... (n.d.). ResearchGate. [Link]
-
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. (n.d.). PubMed. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
-
NMR determination of enantiomeric excess. (n.d.). ResearchGate. [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. (n.d.). Academia.edu. [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (n.d.). MDPI. [Link]
-
Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. (2022). Letters in Applied NanoBioScience. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). ResearchGate. [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). NIH. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA). [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). Analytical Chemistry - ACS Publications. [Link]
-
Structures of some chiral derivatizing agents. (n.d.). ResearchGate. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). PMC - NIH. [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nanobioletters.com [nanobioletters.com]
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- 11. researchgate.net [researchgate.net]
- 12. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Methyl 3-amino-2-methylpropanoate
Welcome to the technical support center for the synthesis of Methyl 3-amino-2-methylpropanoate. This valuable chiral building block is crucial in various pharmaceutical and research applications.[1] Achieving high yield and purity can be challenging. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, experience-based solutions to common issues encountered during its synthesis.
Part 1: General FAQs & Synthesis Strategy
This section addresses high-level questions regarding the synthetic approach to this compound.
Question 1: What are the primary synthetic routes to this compound, and how do I choose the best one?
Answer: There are several effective strategies, each with distinct advantages. The choice depends on factors like required stereochemistry, available starting materials, and scalability.
-
Aza-Michael Addition (Conjugate Addition): This is a very common and powerful method involving the addition of a nitrogen nucleophile (like ammonia or a protected amine) to an α,β-unsaturated ester, such as methyl methacrylate.[1] This route is often preferred for its atom economy and straightforward execution. For enantioselective synthesis, chiral catalysts or auxiliaries can be employed to control the stereochemical outcome.[1]
-
Asymmetric Hydrogenation: This method typically involves the hydrogenation of a β-enamino ester precursor using a chiral metal catalyst (e.g., Rhodium or Ruthenium-based).[1] It is capable of producing high enantiomeric excess (e.e.) and is well-suited for producing single-enantiomer pharmaceuticals.[1]
-
Resolution of a Racemic Mixture: This "classical" approach involves synthesizing the racemic ester and then separating the enantiomers. Common methods include diastereomeric salt formation with a chiral resolving agent (e.g., tartaric acid) or enzymatic resolution, where an enzyme like lipase selectively reacts with one enantiomer.[1]
Recommendation: For general laboratory scale and racemic material, the Aza-Michael addition is the most direct route. For producing enantiomerically pure material, asymmetric hydrogenation is a highly efficient modern method, while using a chiral auxiliary in a Michael addition offers excellent control.
Question 2: My final product is an oil, but I've seen protocols reporting a solid. Why is that?
Answer: The free base form of this compound is a liquid at room temperature.[1] If you see a protocol reporting a solid, it is almost certainly referring to a salt form, most commonly the hydrochloride (HCl) salt.[2] The protonated amine group forms an ionic salt which is typically a crystalline solid with a higher melting point and improved stability for storage. To isolate the HCl salt, you would typically dissolve the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in a solvent like isopropanol.
Part 2: Troubleshooting the Aza-Michael Addition
The Michael addition of an amine to methyl methacrylate is a cornerstone of this synthesis. Here’s how to troubleshoot common problems.
Question 3: My Michael addition reaction has stalled, and I have a low conversion of starting material. How can I drive it to completion?
Answer: A stalled Michael addition is often due to insufficient reactivity of the nucleophile or deactivation of the Michael acceptor. Here are the causal factors and solutions:
-
Reversibility of the Reaction: The Michael addition can be reversible, especially with weaker nucleophiles. The equilibrium may not favor the product under your current conditions.
-
Solution: Use a stoichiometric excess of the amine nucleophile. This will shift the equilibrium towards the product according to Le Châtelier's principle. An excess of 1.5 to 2.0 equivalents is a good starting point.
-
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Solution: While polar solvents are needed, consider switching from a protic solvent like methanol to an aprotic polar solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN). In some cases, running the reaction neat (without any solvent) can be effective if the reactants are liquids.
-
-
Temperature: Many Michael additions are run at room temperature or below to control side reactions, but this can slow the reaction rate.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to ensure that product formation increases without significant byproduct formation. Heating at 40-50°C is often sufficient to improve the rate.[3]
-
Question 4: My reaction is complete, but I've formed a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
Answer: The most common byproduct is the result of a double Michael addition. The desired product, this compound, is a secondary amine and can act as a nucleophile itself, adding to a second molecule of methyl methacrylate.
-
Causality: This secondary reaction is favored when there is a high concentration of the product relative to the initial amine nucleophile, and when the reaction is run for extended periods at elevated temperatures.
Prevention Strategies:
| Strategy | Mechanism of Action | Recommended Parameters |
| Control Stoichiometry | Use a significant excess of the primary amine nucleophile (e.g., ammonia or benzylamine). This ensures the methyl methacrylate is more likely to react with the intended starting material rather than the product. | Use ≥ 3 equivalents of the amine. |
| Slow Addition | Add the methyl methacrylate slowly to a solution of the amine. This maintains a low instantaneous concentration of the Michael acceptor, minimizing the chance for the product to react with it. | Add dropwise over 1-2 hours using a syringe pump. |
| Lower Temperature | The double addition side reaction often has a higher activation energy than the desired initial reaction. Running the reaction at a lower temperature can selectively favor the formation of the desired product. | Cool the reaction to 0°C or even -20°C during the addition.[4] |
Below is a workflow to help diagnose and solve issues with the Michael Addition step.
Caption: Troubleshooting Decision Tree for the Aza-Michael Addition.
Part 3: Troubleshooting Purification
Question 5: How can I effectively purify the final product, especially removing the double-addition byproduct?
Answer: Purification can be challenging due to the similar polarities of the product and byproducts.
-
Distillation: If you have synthesized the racemic free-base, vacuum distillation is an excellent method for purification on a larger scale. The desired product has a boiling point of approximately 159-160°C at atmospheric pressure, but distillation should be performed under reduced pressure to prevent decomposition.[1] The double-addition byproduct will have a significantly higher boiling point and will remain in the distillation flask.
-
Column Chromatography: For smaller scales or when distillation is not feasible, silica gel chromatography is the method of choice.
-
Challenge: The free amine group can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
-
Solution: To mitigate this, add a small amount of a volatile base to your eluent system. A common choice is to use a gradient of Dichloromethane (DCM) and Methanol (MeOH), with 0.5-1% triethylamine (TEA) or ammonium hydroxide added to the solvent mixture. The TEA will competitively bind to the acidic sites on the silica, allowing your product to elute with a much better peak shape.
-
Example Protocol: Chromatographic Purification
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase System:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH) with 1% Triethylamine (TEA)
-
-
Procedure:
-
Prepare a slurry of silica gel in DCM and pack the column.
-
Dissolve the crude product in a minimal amount of DCM.
-
Load the sample onto the column.
-
Elute with a gradient, starting from 100% DCM and gradually increasing the percentage of Solvent B (e.g., from 0% to 10% over 10-15 column volumes).
-
Collect fractions and analyze by TLC to isolate the pure product.
-
Part 4: Experimental Workflow Overview
The following diagram illustrates a typical synthetic workflow for preparing the racemic product via a Michael addition, followed by purification.
Caption: General Synthetic Workflow for this compound.
By carefully considering the reaction mechanism and potential side reactions, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity in the synthesis of this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]
Sources
Preventing hydrolysis of Methyl 3-amino-2-methylpropanoate during workup
Prepared by: Your Senior Application Scientist Team Topic: Preventing Hydrolysis of Methyl 3-amino-2-methylpropanoate During Workup For: Researchers, scientists, and drug development professionals.
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and best practices for handling this compound, a valuable β-amino ester intermediate. A common challenge encountered in the field is the unintended hydrolysis of the methyl ester during reaction workup, leading to significant yield loss. This document addresses this issue directly, offering scientifically-grounded solutions based on our extensive application experience.
Section 1: The Core Challenge: Understanding the Hydrolysis of a β-Amino Ester
This section breaks down the fundamental chemistry governing the stability of your compound.
Q1: What is ester hydrolysis, and why is this compound particularly susceptible?
A1: Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol, in this case, 3-amino-2-methylpropanoic acid and methanol. This reaction is catalyzed by both acid and base and requires water.[1][2] The workup phase of a synthesis, which involves quenching and washing with aqueous solutions, creates a perfect environment for this unwanted side reaction.[1]
This compound's structure contains two key functional groups: the methyl ester and a primary amine. This bifunctionality is the root of its sensitivity:
-
Base-Catalyzed Hydrolysis (Saponification): This is often the most significant pathway for yield loss during workup. The use of basic solutions (e.g., sodium bicarbonate) to neutralize acid catalysts or remove acidic byproducts can raise the pH, promoting rapid and often irreversible cleavage of the ester.[1][3]
-
Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis for this class of compounds, prolonged exposure to aqueous acidic conditions can also lead to product degradation.[4]
Mechanism of Hydrolysis
Q2: How does the amino group uniquely influence the workup strategy?
A2: The primary amine is the critical handling parameter. Its protonation state, which is dictated by the pH of the aqueous solution, determines the molecule's solubility and stability. The conjugate acid of the amine has a pKa of approximately 10.3.[5] The carboxylic acid product of hydrolysis has a pKa around 4.2.[5]
-
Acidic Conditions (pH < 7): The amine group is protonated to form an ammonium salt (-NH₃⁺). This salt is highly polar and often very soluble in water, making extraction into an organic solvent difficult or impossible.
-
Neutral to Mildly Basic Conditions (pH 7-10): The amine is in its neutral, free base form (-NH₂). In this state, the molecule is significantly less polar and readily soluble in common organic solvents like ethyl acetate or dichloromethane. This is the ideal pH range for extraction.
-
Strongly Basic Conditions (pH > 10): While the amine remains as a free base, the high concentration of hydroxide ions dramatically accelerates the rate of ester hydrolysis, leading to product loss.
This behavior creates a narrow pH window for a successful workup. You must render the amine as a free base to enable extraction while simultaneously avoiding a pH high enough to cause significant saponification.
pH-Dependent Behavior of this compound
Section 2: Troubleshooting Guide
This section addresses common problems encountered during workup and provides actionable solutions.
Q3: My final yield is low, and I suspect hydrolysis. How can I confirm this with my analytical data?
A3: The most direct evidence is the detection of the hydrolysis product, 3-amino-2-methylpropanoic acid, in your crude material.
-
Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the ester. It will appear as a new, lower Rf spot (often streaky) compared to your starting ester. Co-spotting with your starting material can help confirm this.
-
NMR Spectroscopy: In the ¹H NMR spectrum, look for the disappearance or diminished integration of the methyl ester singlet (O-CH₃), typically around 3.7 ppm. The appearance of a broad peak from the carboxylic acid proton (COOH) may be visible, though it can exchange with residual water. In the ¹³C NMR, the ester carbonyl (~170-175 ppm) will be replaced by a carboxylic acid carbonyl signal.
-
LC-MS: This is a definitive method. The hydrolyzed product will have a different retention time and a mass corresponding to the loss of a methylene (-CH₂) unit and the addition of a hydrogen, a net difference of -14 Da (C₅H₁₁NO₂ = 117.15 g/mol vs. C₄H₉NO₂ = 103.12 g/mol ).[6][7]
Q4: I washed my reaction with aqueous sodium bicarbonate (NaHCO₃) and my yield plummeted. What happened?
A4: This is a classic scenario. While NaHCO₃ is considered a weak base, a saturated solution can have a pH of ~8.3. Several factors likely contributed to hydrolysis:
-
Prolonged Contact Time: Even a mild base can cause significant hydrolysis if the organic and aqueous layers are stirred or left in contact for too long.[1]
-
Elevated Temperature: If the neutralization was exothermic and not performed in an ice bath, the increased temperature accelerated the hydrolysis rate.[1]
-
Excess Base: Using a large volume or highly concentrated solution of base increases the hydroxide concentration, pushing the reaction towards saponification.
Solution: Always perform basic washes under controlled conditions. Use ice-cold, saturated solutions, minimize contact time to less than a minute, and separate the layers immediately.
Q5: My product seems to be stuck in the aqueous layer, even after basification. Why?
A5: This issue typically arises from two main causes:
-
Insufficient Basification: The pH of the aqueous layer may not be high enough to fully deprotonate the ammonium salt. Use pH paper to check the aqueous layer and ensure it is in the target range of 8-9. Add more weak base if necessary, but do so cautiously.
-
Emulsion Formation: The presence of salts and potentially amphiphilic byproducts can lead to the formation of a stable emulsion, trapping your product. Adding a small amount of brine (saturated NaCl solution) can often help break emulsions by increasing the ionic strength of the aqueous phase.
Troubleshooting Decision Tree
Section 3: Field-Proven Workup Protocols
Follow these step-by-step guides to maximize your yield and purity.
Protocol 1: Optimized General Aqueous Workup
This protocol is the gold standard for most applications. The key principles are low temperature and minimal contact time with the aqueous base.
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Dilution: Dilute the cold reaction mixture with a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Neutralization: Add ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution slowly while monitoring for any gas evolution. Add just enough to bring the pH of the aqueous layer to 8-9 (check with pH paper). Do not stir for an extended period.
-
Extraction: Transfer the mixture to a separatory funnel. Immediately separate the organic layer.
-
Back-Extraction (Optional): If you suspect product remains in the aqueous layer, re-extract it once with a fresh portion of the organic solvent.
-
Brine Wash: Wash the combined organic layers with ice-cold brine. This removes residual water and helps break any emulsions.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent remains free-flowing.
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
Section 4: Frequently Asked Questions (FAQs)
Q6: What is the absolute safest pH range for the aqueous layer during extraction? A6: The optimal pH is between 8.0 and 9.0. This range ensures the amine is deprotonated for organic solubility while minimizing the rate of base-catalyzed hydrolysis.
Q7: Which base is best for neutralization? Can I use sodium hydroxide? A7: Avoid strong bases like NaOH or KOH at all costs. They will cause rapid saponification. The preferred hierarchy of bases is:
-
Saturated Sodium Bicarbonate (NaHCO₃, pH ~8.3): Best choice for most applications.
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃): Use with caution. These are stronger bases (pH > 10) and should only be used in very dilute, cold solutions if NaHCO₃ is insufficient.
| Base | Typical pH | Hydrolysis Risk | Recommendation |
| NaOH / KOH | 12-14 | Extreme | AVOID |
| Na₂CO₃ / K₂CO₃ | 10-11 | High | Use with extreme caution, ice-cold, dilute |
| NaHCO₃ (sat.) | ~8.3 | Low-Moderate | RECOMMENDED |
Q8: Is it ever safe to use an acidic wash, for example, with dilute HCl? A8: An acidic wash is generally not recommended as a primary purification step for the final product because it will protonate the amine, partitioning your product into the aqueous layer. However, it can be a useful strategy to remove non-polar, basic impurities before isolating your product. If you do this, you must then re-basify the aqueous layer to pH 8-9 and extract your product back out.
Q9: How critical is temperature control? A9: It is absolutely critical. As a rule of thumb, reaction rates approximately double for every 10 °C increase in temperature. Performing all aqueous washes at 0-5 °C significantly suppresses the rate of hydrolysis compared to room temperature.[1]
Q10: My product is somewhat water-soluble. What are the best practices for drying the organic layer? A10: For polar, slightly water-soluble products, ensuring the organic layer is thoroughly dry is key to preventing hydrolysis during storage or concentration.
-
Wash with Brine: A final wash with saturated NaCl solution helps pull residual water from the organic phase.
-
Use Sodium Sulfate (Na₂SO₄): It is a neutral, high-capacity drying agent. Use a generous amount and stir for 10-15 minutes. If the Na₂SO₄ clumps together, add more until it remains a free-flowing powder.
-
Co-evaporation: After concentration, you can add a dry, non-polar solvent like toluene and re-concentrate. This azeotropically removes trace amounts of water.
References
-
Frontiers. (n.d.). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. Retrieved from [Link]
- Google Patents. (n.d.). EP0523461A2 - Process for the saponification of aminoacid-/peptide ester.
-
MDPI. (2021). Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. WebBook. Retrieved from [Link]
-
ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. Retrieved from [Link]
-
University of Kentucky. (n.d.). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. Retrieved from [Link]
- Google Patents. (n.d.). US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives.
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YouTube. (2021). Saponification of methyl benzoate. Retrieved from [Link]
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Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). ES2097242T3 - PROCEDURE FOR THE SAPONIFICATION OF AMINO ACID / PEPTIDIC ESTERS.
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National Institutes of Health. (n.d.). Net anionic poly(β-amino ester)s: synthesis, pH-dependent behavior, and complexation with cationic cargo. Retrieved from [Link]
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FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). Retrieved from [Link]
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Troubleshooting low yields in Methyl 3-amino-2-methylpropanoate reactions
Welcome to the technical support center for the synthesis of Methyl 3-amino-2-methylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this versatile building block. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Low Yields
Low yields in the synthesis of this compound are a common challenge, primarily revolving around the aza-Michael addition of ammonia to methyl methacrylate. This section addresses specific issues you might encounter and provides actionable solutions.
Problem 1: Low Conversion of Methyl Methacrylate
Symptom: Your reaction stalls, and a significant amount of unreacted methyl methacrylate remains, as confirmed by GC/MS or NMR analysis of the crude reaction mixture.
Root Cause Analysis: The primary reason for low conversion is often the reduced electrophilicity of the β-carbon in methyl methacrylate due to the electron-donating effect and steric hindrance of the α-methyl group, making it a less reactive Michael acceptor compared to methyl acrylate.[1] Additionally, the nucleophilicity of ammonia can be hampered by various factors.
Solutions:
-
Increase Reaction Temperature and Pressure: While high temperatures can promote side reactions, a moderate increase can be necessary to overcome the activation energy.[2] Conducting the reaction in a sealed vessel is crucial to maintain a sufficient concentration of ammonia, which is a gas at standard temperature and pressure.[3]
-
Extend Reaction Time: Given the lower reactivity of methyl methacrylate, longer reaction times are often necessary.[2] Monitor the reaction progress by taking aliquots at regular intervals to determine the optimal reaction time.
-
Use a Large Excess of Ammonia: To drive the equilibrium towards the product, a significant excess of ammonia is recommended. This can be achieved by using a concentrated solution of ammonia in a suitable solvent (e.g., methanol) or by bubbling ammonia gas through the reaction mixture in a sealed apparatus.[3]
-
Catalysis: While the aza-Michael reaction can proceed without a catalyst, certain catalysts can enhance the reaction rate.
-
Lewis Acids: Catalysts like Yb(OTf)₃, InCl₃, or ZrCl₄ can activate the α,β-unsaturated ester, making the β-carbon more electrophilic.
-
Brønsted Acids: A mild acid catalyst can protonate the carbonyl group, increasing the electrophilicity of the double bond.
-
Base Catalysis: While ammonia is a base, stronger, non-nucleophilic bases can be used to generate a more potent nucleophile if a different nitrogen source is employed.
-
Problem 2: Formation of Significant Byproducts
Symptom: Your final product is contaminated with significant amounts of side products, leading to low purity and difficult purification.
Root Cause Analysis: The primary byproduct in the aza-Michael addition of ammonia to methyl methacrylate is the double addition product, where a second molecule of methyl methacrylate reacts with the newly formed primary amine. Other potential side reactions include polymerization of methyl methacrylate and hydrolysis of the ester.
Solutions:
-
Control Stoichiometry: Using a large excess of ammonia relative to methyl methacrylate is the most effective way to minimize the formation of the double addition product. This ensures that a molecule of methyl methacrylate is more likely to encounter an ammonia molecule than the product amine.
-
Optimize Temperature: High temperatures can favor the formation of the double addition product and promote polymerization.[2] It is crucial to find a balance between a temperature high enough for a reasonable reaction rate and low enough to suppress side reactions.
-
Use of Inhibitors: To prevent the polymerization of methyl methacrylate, especially at elevated temperatures, a small amount of a radical inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), can be added to the reaction mixture.
-
Anhydrous Conditions: Water in the reaction mixture can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. Ensure that all reagents and solvents are dry.
Visualizing the Reaction Pathway and Side Reactions
The following diagram illustrates the desired reaction pathway and the common side reactions encountered in the synthesis of this compound via the aza-Michael addition.
Caption: Reaction scheme for this compound synthesis.
Experimental Protocol: Aza-Michael Addition of Ammonia to Methyl Methacrylate
This protocol provides a starting point for the synthesis. Optimization of temperature, pressure, and reaction time may be necessary.
Materials:
-
Methyl methacrylate (inhibited with MEHQ)
-
Ammonia (anhydrous gas or concentrated solution in methanol)
-
Methanol (anhydrous)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Magnesium sulfate or sodium sulfate (for drying)
-
Dichloromethane or ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: In a high-pressure reactor equipped with a magnetic stir bar, add methyl methacrylate (1.0 eq) dissolved in anhydrous methanol.
-
Addition of Ammonia: Cool the reactor to -78 °C (dry ice/acetone bath) and carefully introduce a large excess of anhydrous ammonia (e.g., 10-20 eq). Seal the reactor.
-
Reaction: Allow the reactor to warm to room temperature and then heat to the desired temperature (e.g., 60-100 °C). Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC or GC/MS.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary: Impact of Reaction Parameters on Yield
The following table summarizes the expected impact of key reaction parameters on the yield of this compound. These are general trends, and optimal conditions should be determined experimentally.
| Parameter | Low Setting | Medium Setting | High Setting | Expected Impact on Yield |
| Temperature | Slow reaction rate | Optimal rate | Increased side reactions | A bell-shaped curve is expected, with an optimal temperature range. |
| Ammonia Excess | Higher chance of double addition | Good suppression of byproducts | Best for minimizing byproducts | Yield of the desired product generally increases with higher excess. |
| Reaction Time | Incomplete conversion | Good conversion | Potential for side reactions | Yield increases with time up to a plateau, after which side reactions may dominate. |
| Pressure | Low ammonia concentration | Increased ammonia concentration | High ammonia concentration | Higher pressure generally leads to higher yields by maintaining ammonia in the reaction phase. |
Frequently Asked Questions (FAQs)
Q1: My yield is consistently below 30%. What is the most likely cause?
A: The most common reason for very low yields is incomplete conversion due to the inherent low reactivity of methyl methacrylate in the aza-Michael addition.[1] Review the "Low Conversion of Methyl Methacrylate" section in the troubleshooting guide and consider increasing the reaction temperature, pressure, and using a larger excess of ammonia.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?
A: This is likely the double addition product, where the desired product acts as a nucleophile and reacts with another molecule of methyl methacrylate. To minimize this, use a large excess of ammonia to increase the probability of methyl methacrylate reacting with ammonia instead of the product.
Q3: Can I use aqueous ammonia instead of anhydrous ammonia?
A: While it is possible, using aqueous ammonia introduces water into the reaction, which can lead to hydrolysis of the ester functionality, forming 3-amino-2-methylpropanoic acid. If aqueous ammonia is used, the reaction conditions and workup will need to be adjusted to account for this. Anhydrous conditions are generally preferred for higher yields of the ester.
Q4: What is the best way to purify the final product?
A: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Vacuum Distillation: This is a suitable method for larger scale purifications, especially if the main impurities are the unreacted starting material and the double addition product, which have different boiling points.
-
Column Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica gel is effective. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Q5: Are there alternative synthetic routes to this compound?
A: Yes, other methods exist, although the aza-Michael addition is one of the most direct. Alternative routes include:
-
Hofmann rearrangement of methyl 2-methylsuccinamide.
-
Reductive amination of methyl 3-oxo-2-methylpropanoate.
-
Asymmetric hydrogenation of the corresponding β-enamino ester for enantioselective synthesis.
References
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Perlmutter, P. (2007). Conjugate Addition Reactions in Organic Synthesis. Tetrahedron Organic Chemistry Series, Volume 26. Elsevier. [Link]
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Konuray, A. O., Fernández-Francos, X., Serra, À., & Ramis, X. (2017). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. Polymer Chemistry, 8(3), 548-557. [Link]
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Escalante, J., Carrillo-Morales, M., & González, F. J. (2008). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Molecules, 13(2), 340-347. [Link]
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Clark, J. H. (Ed.). (2002). Catalysis of Organic Reactions by Supported Inorganic Reagents. Wiley-VCH. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and ammonia. Retrieved January 23, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved January 23, 2026, from [Link]
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Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction (and Conjugate Addition). [Link]
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Azizi, N., & Saidi, M. R. (2003). Aza-Michael reaction of amines with α, β-unsaturated esters in the presence of catalytic amount of I2 under solvent-free conditions. Journal of Organometallic Chemistry, 688(1-2), 283-285. [Link]
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Validation & Comparative
A Comparative Guide to the Analysis of Methyl 3-amino-2-methylpropanoate by GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification and characterization of molecules like methyl 3-amino-2-methylpropanoate are critical. This β-amino acid ester is a valuable building block in the synthesis of various pharmaceutical compounds and peptidomimetics. Its structural characteristics, particularly the presence of a primary amine and a methyl ester group, present unique analytical challenges. This guide provides an in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical technique for this compound, alongside a critical comparison with alternative methods, supported by experimental data and established scientific principles.
Introduction to the Analyte: this compound
This compound (C₅H₁₁NO₂) is a non-proteinogenic β-amino acid derivative.[1] Unlike their α-amino acid counterparts, β-amino acids have an additional carbon atom in their backbone, which can impart unique conformational properties and resistance to enzymatic degradation in peptides.[2] The accurate analysis of this compound is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies.
The primary challenge in the analysis of this compound and similar compounds lies in their polarity and relatively low volatility, which makes direct injection into a gas chromatograph problematic.[3] Therefore, derivatization is a mandatory step to enhance volatility and thermal stability for GC-MS analysis.[3][4]
I. Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For polar molecules like amino acid esters, a derivatization step is essential to block the polar functional groups (in this case, the primary amine).[3][4]
The Imperative of Derivatization
Direct GC analysis of this compound is not feasible due to its polarity, which would lead to poor peak shape, low sensitivity, and potential decomposition in the injector port.[5] Derivatization serves two primary purposes:
-
Increases Volatility: By replacing the active hydrogen on the amine group with a non-polar functional group, the overall volatility of the molecule is increased, allowing it to be readily transferred into the gas phase.[4]
-
Improves Chromatographic Performance: Derivatization reduces the compound's ability to interact with active sites in the GC system, resulting in sharper, more symmetrical peaks and improved resolution.[4]
Recommended Derivatization Strategy: Silylation
A common and effective derivatization technique for compounds with active hydrogens is silylation.[4] Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used.[4][6] MTBSTFA is often preferred as it forms more stable tert-butyldimethylsilyl (TBDMS) derivatives that are less susceptible to hydrolysis.[4]
The derivatization reaction for this compound with MTBSTFA is as follows:
Caption: Silylation of this compound.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a robust method for the analysis of this compound.
1. Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the sample containing this compound.
-
If in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction).
-
Evaporate the sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of MTBSTFA and 100 µL of a suitable solvent (e.g., acetonitrile or pyridine).[4]
-
Seal the vial and heat at 100°C for 2-4 hours to ensure complete derivatization.[4]
-
Cool the sample to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: A non-polar or medium-polarity column is recommended, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Expected Results and Data Interpretation
-
Chromatogram: A sharp, symmetrical peak corresponding to the TBDMS-derivatized this compound should be observed.
-
Mass Spectrum: The EI mass spectrum of the TBDMS derivative is expected to show characteristic fragments. The molecular ion (M+) may be present but weak. Key fragments would include [M-15]+ (loss of a methyl group), [M-57]+ (loss of a tert-butyl group), and other specific fragmentation patterns of the derivatized molecule.[4]
II. Comparative Analysis with Alternative Techniques
While GC-MS is a highly effective method, other techniques offer different advantages and may be more suitable depending on the specific analytical requirements.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a common alternative for the analysis of amino acids and their derivatives, often without the need for derivatization to increase volatility.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar compounds like underivatized amino acids and their esters.[7][8] It offers a simple and powerful solution when coupled with mass spectrometry (HILIC-MS).[7][8]
-
Advantages:
-
No derivatization required, simplifying sample preparation.[8]
-
High sensitivity and selectivity when coupled with MS/MS.
-
Suitable for high-throughput analysis.
-
-
Disadvantages:
-
Can be sensitive to the sample matrix.
-
Requires careful method development for optimal separation.
-
-
-
Ion-Exchange Chromatography (IEC): This is a classic and robust method for amino acid analysis, often considered a "gold standard".[9][10] Separation is based on the charge of the amino acids.[11]
B. Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is particularly useful for charged species and for chiral separations.[12]
-
Advantages:
-
Disadvantages:
-
Lower sensitivity compared to MS-based methods unless coupled with a sensitive detector like MS.
-
Can be less robust for complex matrices.
-
Performance Comparison
| Feature | GC-MS (with Derivatization) | HILIC-MS/MS | Ion-Exchange Chromatography (IEC) | Capillary Electrophoresis (CE) |
| Sample Preparation | Complex (requires derivatization) | Simple (protein precipitation often sufficient)[8] | Moderate (hydrolysis for proteins) | Simple |
| Sensitivity | High | Very High | Moderate to High | Moderate (can be high with MS) |
| Specificity | High (with MS) | Very High (with MS/MS) | Moderate | High |
| Analysis Time | Moderate (15-30 min) | Fast (5-15 min) | Slow (>30 min)[5] | Fast (5-20 min) |
| Chiral Separation | Possible with chiral columns or chiral derivatizing agents | Possible with chiral columns | Difficult | Excellent with chiral selectors[12] |
| Cost (Instrument) | Moderate to High | High | Moderate | Low to Moderate |
| Robustness | High | Moderate | Very High [9] | Moderate |
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of any analytical method, a self-validating system must be in place. For the GC-MS analysis of this compound, this involves:
-
Use of an Internal Standard: An isotopically labeled analogue of the analyte or a structurally similar compound should be used to correct for variations in sample preparation, derivatization efficiency, and injection volume.
-
Method Validation: The method must be validated according to established guidelines (e.g., ICH) for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Quality Control Samples: Regular analysis of quality control (QC) samples at different concentration levels is essential to monitor the performance of the method over time.[13]
Visualization of Analytical Workflow
Caption: Workflow for GC-MS analysis of this compound.
Conclusion and Recommendations
The choice of analytical method for this compound depends on the specific goals of the analysis.
-
GC-MS is a highly reliable and robust method, particularly for quantitative analysis in well-characterized matrices. Its high specificity and sensitivity make it an excellent choice for routine quality control and purity assessment, provided that a validated derivatization protocol is employed.
-
HILIC-MS/MS is the preferred method for high-throughput screening and for the analysis of underivatized this compound, especially in complex biological matrices. The elimination of the derivatization step significantly simplifies sample preparation.
-
Ion-Exchange Chromatography remains a benchmark for accuracy and robustness, though it is less suited for high-throughput applications due to longer analysis times.
-
Capillary Electrophoresis is the method of choice when chiral separation is the primary objective, offering unparalleled resolution of enantiomers.
For drug development professionals, a combination of these techniques may be most effective. For instance, HILIC-MS/MS could be used for initial screening and metabolite identification, while a validated GC-MS method could be employed for the routine quantification of the active pharmaceutical ingredient in final product formulations. Ultimately, the selection of the most appropriate technique requires a thorough evaluation of the analytical needs, sample complexity, and available instrumentation.
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GC-MS or HPLC for quantitative measurement of amino acids in feed samples?. ResearchGate. [Link]
-
Quality Control in Targeted GC-MS for Amino Acid-OMICS. National Center for Biotechnology Information. [Link]
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Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]
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Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Online Library. [Link]
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This compound hydrochloride. PubChem. [Link]
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This compound. PubChem. [Link]
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Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP). [Link]
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Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer. National Center for Biotechnology Information. [Link]
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Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. [Link]
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An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
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Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. [Link]
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Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. ResearchGate. [Link]
-
Compound (R)-3-amino-2-methylpropanoate (FDB030143). FooDB. [Link]
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Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. ACS Publications. [Link]
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Separation and Refining of Amino acids. Diaion. [Link]
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Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
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Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. [Link]
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Amino acid analysis. Almac. [Link]
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Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. PubMed Central. [Link]
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Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
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Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. [Link]
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HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. St. Norbert College Digital Commons. [Link]
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Decoding Amino Acids Using Ion Chromatography. AnalyteGuru - Thermo Fisher Scientific. [Link]
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GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica. [Link]
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Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry. Academia.edu. [Link]
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Amino Acid Analysis. Agilent. [Link]
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Amino Acid Analysis by Hydrophilic Interaction Chromatography Coupled with Isotope Dilution Mass Spectrometry. PubMed. [Link]
-
Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters. [Link]
-
Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. [Link]
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
Analysis of Amino Acids. Chemistry LibreTexts. [Link]
-
Separation and determination of the amino acids by ion exchange column chromatography applying post-column derivatization. Acta Universitatis Sapientiae, Alimentaria. [Link]
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A Senior Application Scientist's Guide to the Characterization of Methyl 3-amino-2-methylpropanoate Derivatives
Introduction: Methyl 3-amino-2-methylpropanoate and its derivatives represent a cornerstone class of building blocks in modern drug discovery and development. As chiral β-amino acid esters, their structural complexity and stereochemical integrity are paramount to the biological activity and safety of the resulting therapeutic candidates.[1] The introduction of a methyl group can significantly modulate a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties, making these derivatives valuable scaffolds for lead optimization.[2] This guide provides a comparative analysis of essential analytical techniques for the comprehensive characterization of these molecules, moving beyond procedural steps to explain the strategic rationale behind methodological choices. Our focus is on establishing a self-validating analytical workflow that ensures the identity, purity, and stereochemical fidelity of these critical intermediates.
Part 1: Foundational Structural Elucidation
The first step in characterizing a newly synthesized derivative is to confirm its molecular structure. This involves a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is the most powerful technique for unambiguous structure determination. For a typical this compound derivative, a suite of NMR experiments is employed.
-
¹H NMR: Provides a map of the proton environments. The key is not just to see the peaks, but to understand their chemical shift, integration (proton count), and multiplicity (splitting pattern), which reveals neighboring protons.
-
¹³C NMR: Confirms the carbon backbone of the molecule. The presence of the ester carbonyl (~170-175 ppm) and the carbons of the propanoate chain are key identifiers.
-
2D NMR (COSY, HSQC): In derivatized molecules, 1D spectra can become crowded. Correlation Spectroscopy (COSY) is essential for confirming which protons are coupled (i.e., adjacent to each other), while the Heteronuclear Single Quantum Coherence (HSQC) experiment definitively links each proton to its directly attached carbon. This is non-negotiable for confirming the site of derivatization (e.g., acylation on the nitrogen).
Causality in NMR Analysis: The choice to run 2D NMR is driven by the need for unequivocal proof of structure. For instance, upon N-acylation, the chemical shift of the protons on the carbon adjacent to the nitrogen (C3) will change significantly. An HSQC spectrum provides irrefutable evidence of this change by correlating the shifted C3 protons to the C3 carbon, thus validating the reaction outcome.
Table 1: Representative NMR Data for Parent Compound and a Hypothetical N-Acetyl Derivative
| Assignment | This compound ¹H Chemical Shift (ppm) | N-acetyl-Methyl 3-amino-2-methylpropanoate ¹H Chemical Shift (ppm) | Notes on Derivatization |
| CH ₃-C(2) | ~1.15 (d) | ~1.20 (d) | Minor downfield shift due to amide formation. |
| C(2)-H | ~2.60 (m) | ~2.75 (m) | Slight downfield shift. |
| C(3)-H ₂ | ~2.85 (m) | ~3.30 (m) | Significant downfield shift , confirming acylation at the adjacent nitrogen. |
| O-CH ₃ | ~3.65 (s) | ~3.67 (s) | Minimal change, as the ester group is unaffected. |
| NH ₂ / NH | ~1.50 (br s) | ~6.50 (br t) | Disappearance of the primary amine signal and appearance of a secondary amide proton, which is typically further downfield. |
| Acetyl CH ₃ | N/A | ~1.95 (s) | New singlet integrating to 3H, confirming the acetyl group. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the exact molecular weight of the compound, serving as a primary check on its identity. High-resolution mass spectrometry (HRMS) is the gold standard, providing mass accuracy to within a few parts per million (ppm), which allows for the confident determination of the elemental formula.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for these polar molecules, typically yielding the protonated molecular ion [M+H]⁺.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for more volatile derivatives. For polar amino esters, derivatization is often required to block the polar N-H group and increase volatility, for example, by acylation.[3] The fragmentation pattern observed in the mass spectrum provides a fingerprint that can confirm the structure. For this compound, characteristic fragments would arise from the loss of the methoxy group (-31 Da) or cleavage of the C2-C3 bond.[4]
Comparative Analysis: ESI-MS vs. GC-MS
| Technique | Principle | Advantages for this Application | Limitations |
| LC-ESI-MS | Soft ionization of molecules from a liquid phase. | Direct analysis without derivatization; suitable for a wide range of derivatives; excellent for quantitative analysis.[5] | Can be subject to matrix effects and ion suppression. |
| GC-EI-MS | Hard ionization of volatile molecules in the gas phase. | Provides reproducible fragmentation patterns for library matching; high chromatographic resolution for volatile impurities.[6] | Requires the analyte to be volatile or be made volatile through derivatization, which adds a process step.[7] |
Infrared (IR) Spectroscopy: The Functional Group Check
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent orthogonal check.
-
Ester Group: A strong, sharp absorbance for the C=O stretch is expected around 1735 cm⁻¹.[8] Two distinct C-O stretching bands will also be present in the 1300-1000 cm⁻¹ region.[8][9]
-
Amine Group: For the parent compound, N-H stretching of the primary amine appears as a medium-intensity doublet around 3300-3400 cm⁻¹.[10] Upon N-acylation to form an amide, this is replaced by a single, sharper N-H stretch for the secondary amide.
Part 2: Purity and Stereochemical Integrity Assessment
Confirming the structure is only half the battle. For drug development, ensuring both chemical and stereochemical purity is critical. Chromatographic techniques are the primary tools for this purpose.
Integrated Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a this compound derivative, integrating the techniques discussed.
Caption: Integrated workflow for synthesis and characterization.
High-Performance Liquid Chromatography (HPLC): The Purity Workhorse
HPLC is indispensable for determining the chemical purity of the synthesized derivative. A reversed-phase HPLC (RP-HPLC) method is typically developed to separate the main compound from starting materials, reagents, and by-products.
Method Development Rationale:
-
Column Choice: A C18 column is the standard starting point due to its versatility in retaining moderately polar compounds like amino acid esters.
-
Mobile Phase: A gradient of water (often with an additive like 0.1% formic acid to improve peak shape by protonating the amine) and an organic solvent like acetonitrile or methanol is used. The gradient allows for the elution of compounds with a wide range of polarities.
-
Detection: The parent molecule lacks a strong UV chromophore, making detection challenging.[11] Therefore, derivatization with a UV-active tag is one option. Alternatively, more universal detectors can be employed:
-
Mass Spectrometry (LC-MS): Highly specific and sensitive, confirming the identity of each peak.
-
Evaporative Light Scattering Detector (ELSD): A good universal detector for non-volatile compounds when MS is not available.
-
Chiral Chromatography: Resolving Enantiomers
Since this compound is chiral, any synthesis that does not use a chiral catalyst or starting material will produce a racemic mixture (a 50:50 mix of R and S enantiomers). Chiral chromatography is essential to separate these enantiomers and determine the enantiomeric excess (ee).[11]
Comparison of Chiral Separation Strategies
| Strategy | Methodology | Advantages | Disadvantages |
| Direct (Chiral HPLC) | Separation on a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective.[11][12] | Avoids extra reaction steps; directly measures the enantiomers. | Requires screening of multiple expensive chiral columns and mobile phases to find optimal separation. |
| Indirect (HPLC) | Derivatize the analyte with a chiral agent to form diastereomers, which are then separated on a standard achiral column. | Uses standard, less expensive achiral columns; method development can be more straightforward. | Requires a pure chiral derivatizing agent; the reaction must go to completion without racemization. |
| Direct (Chiral GC) | Separation of volatile enantiomers on a chiral GC column (e.g., based on cyclodextrins).[11] | High resolution and sensitivity, especially with MS detection. Ideal for volatile analytes or those easily derivatized to be volatile.[11] | Often requires derivatization to increase volatility and improve peak shape (e.g., acylation).[11] |
Part 3: Experimental Protocols
To ensure reproducibility, detailed and validated protocols are necessary.
Protocol 1: GC-MS Analysis of N-Trifluoroacetyl this compound
Rationale: This protocol uses a two-step derivatization to make the amino ester volatile and suitable for GC-MS analysis, a common method for analyzing amino acids in biological matrices.[7] The trifluoroacetyl group provides a clean fragmentation pattern.
Step-by-Step Methodology:
-
Sample Preparation: To 100 µL of a ~1 mg/mL solution of the compound in methanol, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
Derivatization: Cap the vial tightly and heat at 70°C for 30 minutes.
-
GC-MS Injection: Inject 1 µL of the cooled, derivatized sample into the GC-MS.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Self-Validation: The protocol's validity is confirmed by the appearance of a single, sharp chromatographic peak corresponding to the correct mass of the derivatized analyte and the absence of peaks from unreacted starting material.
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination
Rationale: This direct method uses a polysaccharide-based chiral stationary phase, which is broadly effective for separating enantiomers of chiral amines and alcohols.[11][12]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Chiralpak AD-H or equivalent amylose-based CSP (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). The small amount of amine additive is crucial for improving the peak shape of basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (if derivatized) or ELSD/MS.
-
-
Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Self-Validation: A racemic standard (50:50 mixture) must be run first to confirm that the method separates the two enantiomers into two distinct peaks with equal area. The retention times from this standard are then used to identify the enantiomers in the test sample.
Conclusion
The characterization of this compound derivatives is a multi-faceted process that relies on the strategic integration of spectroscopic and chromatographic techniques. A logical, workflow-driven approach, as outlined in this guide, ensures not only the confirmation of the chemical structure but also a rigorous assessment of chemical and stereochemical purity. For professionals in drug development, adopting such a comprehensive and self-validating characterization cascade is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient.
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A Senior Application Scientist’s Guide to the Chromatographic Purity Analysis of Methyl 3-amino-2-methylpropanoate
Introduction: The Analytical Imperative for a Versatile Building Block
Methyl 3-amino-2-methylpropanoate, the methyl ester of β-aminoisobutyric acid, is a pivotal bifunctional molecule in organic and medicinal chemistry.[1] Its dual reactive sites—an amino group and an ester group—make it a valuable precursor for synthesizing complex molecular architectures, particularly in drug discovery.[1] The stereochemistry at the C2 position adds another layer of complexity and significance, as the biological activity of chiral molecules is often enantiomer-dependent. Consequently, the rigorous confirmation of both chemical and enantiomeric purity is not merely a quality control checkpoint but a fundamental prerequisite for its application in any research, development, or manufacturing setting. Impurities, whether they are residual starting materials, synthesis by-products, or the undesired enantiomer, can lead to aberrant biological activity, compromised product stability, and misleading structure-activity relationship (SAR) data.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound. We will explore the causality behind chromatographic choices, present self-validating experimental protocols, and compare the performance of HPLC with alternative techniques, grounding our recommendations in established analytical principles.
The Primary Analytical Challenge: Polarity and Chromophoric Deficiency
This compound presents a classic analytical challenge for chromatographers. As a small, polar molecule, it is poorly retained on traditional reversed-phase (RP) columns like C18.[2] Furthermore, it lacks a significant chromophore, rendering it nearly invisible to standard UV-Vis detectors, a workhorse in most QC labs.[3][4] Therefore, a successful analytical strategy must directly address these two issues: achieving adequate chromatographic retention and enabling sensitive detection.
Method Selection: A Comparative Overview of HPLC Strategies
Our primary recommendation for routine purity analysis is Hydrophilic Interaction Liquid Chromatography (HILIC) due to its ability to retain polar compounds without the need for derivatization. However, for labs equipped only for reversed-phase and for ultimate chiral discrimination, other methods are superior.
Recommended Primary Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful separation technique that utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[5][6] A water-rich layer is adsorbed onto the stationary phase surface, and retention is governed by the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase.[2] This makes it ideal for analyzing this compound.
Causality of HILIC Selection:
-
Direct Analysis: It obviates the need for chemical derivatization, simplifying sample preparation, reducing analysis time, and eliminating potential artifacts or side reactions from the derivatization process itself.
-
High Organic Mobile Phase: The high percentage of organic solvent in the mobile phase is advantageous for mass spectrometry (MS) detection, as it promotes more efficient desolvation and ionization in the MS source, leading to enhanced sensitivity.[7]
-
Orthogonal Selectivity: HILIC provides a different selectivity compared to reversed-phase chromatography, which can be invaluable for separating polar impurities that might co-elute with the main peak in an RP system.[2]
Alternative 1: Reversed-Phase HPLC with Pre-Column Derivatization
For laboratories not equipped with HILIC columns, a robust RP-HPLC method can be developed, but it requires a pre-column derivatization step to both increase hydrophobicity for retention and attach a chromophore for detection.[3] Agents like o-Phthalaldehyde (OPA), when reacted with a primary amine in the presence of a thiol, form a highly fluorescent isoindole derivative that can be easily detected.[4]
Causality of Derivatization Choice:
-
Enhanced Retention: The resulting derivative is significantly less polar than the parent amine, allowing for strong retention on a standard C18 column.
-
Superior Sensitivity: Fluorescence detection is inherently more sensitive than UV absorbance, enabling the quantification of trace-level impurities.
-
Drawbacks: This approach introduces extra sample preparation steps, increasing the potential for variability. The stability of the derivative must also be carefully monitored.[8]
Alternative 2: Chiral HPLC for Enantiomeric Purity
When the stereochemical identity of this compound is critical, a dedicated chiral separation method is mandatory. This is most effectively achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile for separating a wide range of enantiomers, including amino acid derivatives.[9][10]
Causality of CSP Selection:
-
Direct Enantioseparation: Chiral recognition occurs through transient diastereomeric complex formation between the enantiomers and the chiral selector on the stationary phase, allowing for their direct separation without a chiral derivatizing agent.[9]
-
Mechanism: Retention and selectivity on polysaccharide CSPs are governed by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polymer backbone. The choice between normal-phase (e.g., hexane/isopropanol) or polar organic mobile phases can dramatically influence the separation.[11]
Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for a comprehensive purity analysis, incorporating both achiral and chiral assessments.
Caption: Workflow for comprehensive purity analysis of this compound.
Experimental Protocols & Data
Protocol 1: HILIC-UV Method for Chemical Purity
This protocol is designed as a self-validating system. The initial System Suitability Test (SST) confirms the readiness and performance of the entire chromatographic system before any sample is analyzed.[12]
A. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | TSKgel NH2-100 or equivalent Amino Column (3 µm, 4.6 x 150 mm) | An amino-bonded phase offers robust retention for polar amines and is a good starting point for HILIC method development.[13] |
| Mobile Phase | 90:10 (v/v) Acetonitrile : 20 mM Ammonium Formate, pH 3.0 | High acetonitrile content drives HILIC retention. Ammonium formate is a volatile buffer, making this method compatible with MS detection if needed. Low pH ensures the primary amine is protonated, aiding in consistent interactions. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Provides stable retention times and improved peak shape by reducing mobile phase viscosity. |
| Detection | UV at 205 nm | Although it lacks a strong chromophore, the analyte exhibits some end-absorbance at low UV wavelengths. This provides sufficient sensitivity for a purity assay where the main peak is highly concentrated. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Sample Diluent | 90:10 (v/v) Acetonitrile : Water | Using a solvent similar in composition to the mobile phase ("weak" solvent in HILIC) is critical to prevent poor peak shape. |
B. System Suitability Test (SST) Protocol
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[14] This is a mandatory prerequisite.
-
Prepare an SST Solution: Create a solution containing ~1 mg/mL of this compound reference standard and ~0.01 mg/mL of a known potential impurity (e.g., 3-amino-2-methylpropanoic acid) in the sample diluent.
-
Equilibrate System: Purge and flush the HPLC system with the mobile phase for at least 30 minutes to ensure a stable baseline and column equilibration.
-
Perform Injections: Make five replicate injections of the SST solution.
-
Evaluate Parameters: Calculate the following parameters from the five replicate injections of the main peak. The system is deemed suitable only if all criteria are met.[15]
| SST Parameter | Acceptance Criteria | Causality & Significance |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. A value outside this range indicates potential issues with the column or undesirable secondary interactions, compromising accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. A low plate count signifies poor column performance, leading to broad peaks and insufficient separation. |
| % RSD of Peak Area | ≤ 2.0% | Measures the precision of the injector and detector. High variability indicates a system problem that would compromise quantitative accuracy. |
| % RSD of Retention Time | ≤ 1.0% | Measures the precision of the pump and the stability of the mobile phase. Drifting retention times can lead to misidentification of peaks. |
| Resolution (Rs) | > 2.0 (between main peak and impurity) | Ensures baseline separation between the analyte and a known critical impurity, which is essential for accurate quantification of that impurity. |
C. Analysis Protocol
-
Standard Preparation: Prepare a reference standard solution of this compound at a concentration of 1.0 mg/mL in the sample diluent.
-
Sample Preparation: Prepare the test sample at a concentration of 1.0 mg/mL in the sample diluent.
-
Sequence:
-
Inject a blank (diluent) to ensure no carryover.
-
Inject the reference standard.
-
Inject the test sample.
-
Inject the reference standard again to bracket the sample and confirm system stability.
-
-
Data Processing:
-
Identify the principal peak in the sample chromatogram based on the retention time of the reference standard.
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the cornerstone of pharmaceutical purity analysis, other techniques offer distinct advantages and disadvantages. The choice of technique is often guided by the specific analytical need (e.g., speed, volatility, structural confirmation) and available instrumentation.
Decision Logic for Method Selection
Caption: Decision tree for selecting the optimal chromatographic method.
Performance Comparison
The table below provides a semi-quantitative comparison of HPLC with Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for this specific application.
| Feature | HPLC (HILIC) | Gas Chromatography (GC-FID/MS) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning into a hydrophilic layer on a polar stationary phase.[5] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility. | Partitioning using a supercritical fluid (e.g., CO₂) as the mobile phase.[16] |
| Need for Derivatization | No | Yes (essential for this polar, non-volatile analyte to increase volatility).[17] | No (often not required). |
| Typical Speed | Moderate (10-20 min run time) | Fast (5-15 min run time) | Very Fast (2-10 min run time).[18] |
| Solvent Consumption | High (aqueous/organic) | Very Low (gas cylinders) | Low (primarily CO₂, small % of organic co-solvent).[18] |
| Suitability for Chiral | Excellent (with dedicated chiral columns). | Good (with dedicated chiral columns). | Excellent (a primary application area for modern SFC).[10] |
| Detector Compatibility | UV, MS, ELSD, CAD | FID (universal for organics), MS (structural info). | UV, MS, ELSD. |
| Key Advantage | Direct analysis of the polar molecule without modification. | High efficiency and universal detection with FID. | High speed, low organic solvent use ("Green Chemistry"), and excellent for chiral separations.[18] |
| Key Disadvantage | Higher aqueous/organic solvent consumption compared to others. | Sample must be volatile or made volatile via derivatization, adding complexity.[17] | Higher initial instrument cost and requires specialized high-pressure equipment. |
Expert Insights:
-
Gas Chromatography (GC): While a powerful tool, the mandatory derivatization for this compound makes it a second-line choice for routine QC. The process of converting the polar amine into a volatile ester/silyl derivative introduces potential for error and is more labor-intensive.[17] However, for structural elucidation of unknown volatile impurities, GC-MS is unparalleled.
-
Supercritical Fluid Chromatography (SFC): SFC is rapidly emerging as a powerful alternative to normal-phase HPLC.[18] Its use of compressed CO₂ as the primary mobile phase drastically reduces organic solvent consumption and waste. For chiral separations, SFC often provides faster analysis and higher efficiency than HPLC. If high-throughput chiral analysis is the primary goal, investment in SFC instrumentation is strongly justified.
Conclusion
Confirming the purity of this compound requires a nuanced analytical approach that respects the compound's polar nature and potential for stereoisomerism. A well-validated HILIC-UV method stands as the most robust and direct strategy for routine chemical purity assessment, offering excellent retention without the complexities of derivatization. This should be complemented by a dedicated chiral HPLC method using a polysaccharide-based CSP to ensure enantiomeric purity, a critical parameter for its use in pharmaceutical applications.
While alternative technologies like GC and SFC have their merits—particularly in structural identification and high-throughput chiral screening, respectively—the recommended HPLC-based strategies provide a reliable, accessible, and self-validating framework for any laboratory tasked with ensuring the quality of this vital chemical building block. The key to trustworthy results lies not just in running a sample, but in the rigorous application of system suitability tests to prove the analytical system is performing correctly, every single time.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
